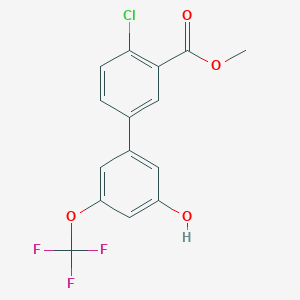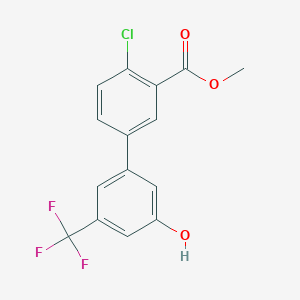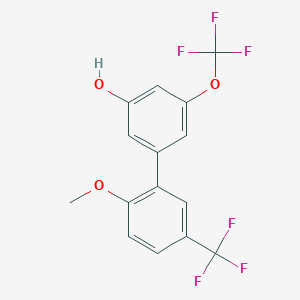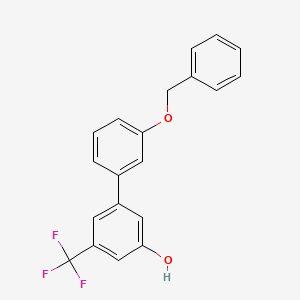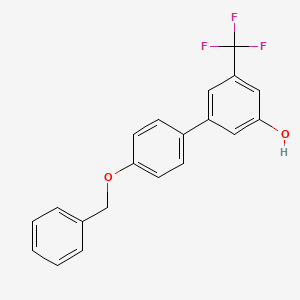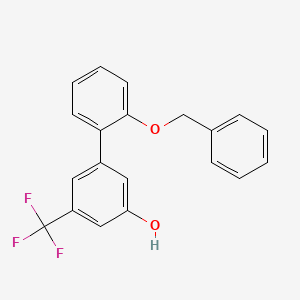
5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-B2-TFP) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have all been documented. In
科学的研究の応用
5-B2-TFP has been studied extensively and has numerous potential applications in the scientific community. It has been studied as a potential anti-inflammatory agent and has been shown to reduce inflammation in laboratory animals. It has also been studied as a potential anti-cancer agent and has been shown to inhibit the growth of certain types of cancer cells. Additionally, 5-B2-TFP has been studied as a potential antioxidant and has been shown to protect cells from oxidative damage. Finally, 5-B2-TFP has been studied as a potential neuroprotective agent and has been shown to protect neurons from damage caused by oxidative stress.
作用機序
The exact mechanism of action of 5-B2-TFP is still not fully understood, however, it is thought to act by modulating the activity of certain enzymes and proteins involved in inflammation, cancer, and oxidative stress. Specifically, it is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activity of certain proteins involved in cancer and oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-B2-TFP have been studied extensively in laboratory animals. It has been shown to reduce inflammation and to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to protect cells from oxidative damage and to protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
The advantages of using 5-B2-TFP in laboratory experiments include its availability, its low cost, and its relative safety. Additionally, it is relatively easy to synthesize and purify, making it an ideal compound for use in laboratory experiments. However, there are some limitations to using 5-B2-TFP in laboratory experiments, such as its relatively low solubility in water and its instability at high temperatures.
将来の方向性
The potential future directions for 5-B2-TFP research include further exploration of its anti-inflammatory, anti-cancer, antioxidant, and neuroprotective properties. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-B2-TFP in humans. Finally, further research could be conducted to explore the potential interactions between 5-B2-TFP and other compounds.
合成法
The synthesis of 5-B2-TFP is a multi-step process that begins with the reaction of 2-benzyloxy-3-trifluoromethylphenol with sodium hydroxide and ethyl acetate. The resulting product is then reacted with sodium borohydride to form the desired 5-B2-TFP. This reaction is generally carried out in aqueous solution at room temperature, and the reaction time is typically between 1 and 8 hours. The product is then purified using column chromatography and recrystallized to obtain a 95% pure product.
特性
IUPAC Name |
3-(2-phenylmethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O2/c21-20(22,23)16-10-15(11-17(24)12-16)18-8-4-5-9-19(18)25-13-14-6-2-1-3-7-14/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMRFJWCOATTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686762 |
Source


|
| Record name | 2'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261889-50-2 |
Source


|
| Record name | 2'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)


